An In-depth Technical Guide to 3-Bromobenzo[b]thiophene-2-carbaldehyde: Chemical Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-Bromobenzo[b]thiophene-2-carbaldehyde: Chemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromobenzo[b]thiophene-2-carbaldehyde. This versatile heterocyclic compound serves as a crucial building block in the development of novel therapeutic agents and functional organic materials. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key reaction pathways to support advanced research and development.
Core Chemical Properties
3-Bromobenzo[b]thiophene-2-carbaldehyde is a solid at room temperature with a melting point in the range of 117-121 °C.[1] Its chemical structure features a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring. The presence of a bromine atom at the 3-position and a carbaldehyde (aldehyde) group at the 2-position of the thiophene ring imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrOS | [1] |
| Molecular Weight | 241.10 g/mol | [1] |
| CAS Number | 10135-00-9 | [1] |
| Melting Point | 117-121 °C | [1] |
| Appearance | Solid | [1] |
Spectroscopic Data
| Spectroscopy | Key Peaks and Shifts |
| ¹H-NMR | δ 9.8 (s, 1H, -CHO), δ 7.83 (d, 1H, =CHS), δ 7.52 (d, 1H, Ar-H) |
| ¹³C-NMR | Not available |
| IR (KBr) | 1658 cm⁻¹ (C=O), 1490 cm⁻¹, 1414 cm⁻¹, 1361 cm⁻¹, 1263 cm⁻¹, 1023 cm⁻¹, 895 cm⁻¹, 756 cm⁻¹ |
| Mass Spectrometry | Not available |
Note: The provided spectral data is for 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde and should be used as a reference for characterizing derivatives of 3-Bromobenzo[b]thiophene-2-carbaldehyde.
Synthesis and Experimental Protocols
The synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde can be achieved through a multi-step process, often involving the initial synthesis of a benzothiophene core followed by functionalization. A key method for the introduction of the bromo and aldehyde functionalities is the Vilsmeier-Haack-Arnold reaction.
Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack-Arnold Reaction
This protocol is adapted from the synthesis of similar halo-substituted benzothiophene aldehydes.
Experimental Protocol:
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Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
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Formylation and Bromination: To the prepared Vilsmeier reagent, add 3-oxo-2,3-dihydrobenzo[b]thiophene. The reaction mixture is then heated, typically at 80-90°C, for several hours.
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Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried.
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Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure 3-Bromobenzo[b]thiophene-2-carbaldehyde.
Chemical Reactivity and Applications in Drug Discovery
The aldehyde and bromo functionalities of 3-Bromobenzo[b]thiophene-2-carbaldehyde make it a versatile substrate for a variety of organic transformations, particularly in the construction of complex molecules with potential biological activity.
Suzuki Coupling Reaction
The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl and heteroaryl groups.
Experimental Protocol for Suzuki Coupling:
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Reaction Setup: In a reaction vessel, combine 3-Bromobenzo[b]thiophene-2-carbaldehyde, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
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Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for several hours.
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Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Wittig Reaction
The aldehyde group at the 2-position readily undergoes Wittig olefination, providing a powerful method for the formation of a carbon-carbon double bond. This reaction is instrumental in extending the carbon chain and introducing alkene functionalities.
General Experimental Protocol for Wittig Reaction:
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Ylide Formation: A phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the corresponding phosphorus ylide (Wittig reagent).
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Olefination: 3-Bromobenzo[b]thiophene-2-carbaldehyde, dissolved in an anhydrous solvent, is added to the freshly prepared ylide solution at low temperature (e.g., 0°C or -78°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired alkene.
Application in the Synthesis of Rho Kinase (ROCK) Inhibitors
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and has been incorporated into various kinase inhibitors. Notably, derivatives of this class of compounds have shown potential as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton that is implicated in various pathologies, including cancer metastasis and cardiovascular diseases.
The synthesis of such inhibitors often involves the initial functionalization of the 3-Bromobenzo[b]thiophene-2-carbaldehyde core through reactions like the Suzuki coupling to introduce moieties that can interact with the kinase active site. The aldehyde can then be further modified to incorporate functionalities that enhance binding affinity and selectivity.
